

# Physical and chemical properties of N,5-dimethylpyridin-2-amine

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## Compound of Interest

Compound Name: **N,5-dimethylpyridin-2-amine**

Cat. No.: **B2571691**

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An In-Depth Technical Guide to the Physicochemical Properties of **N,5-dimethylpyridin-2-amine**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N,5-dimethylpyridin-2-amine** is a substituted pyridine derivative belonging to the versatile class of 2-aminopyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse reactivity. This technical guide provides a comprehensive overview of the core physical and chemical properties of **N,5-dimethylpyridin-2-amine**, offering field-proven insights for its application in research and development. We will delve into its structural characteristics, spectroscopic profile, reactivity, and established protocols for its synthesis and analysis, grounding all claims in authoritative references.

## Chemical Identity and Structural Elucidation

Precise identification is the foundation of scientific integrity. **N,5-dimethylpyridin-2-amine** is an aromatic heterocycle distinguished by an amino group at the 2-position and methyl groups at the 5-position and on the exocyclic nitrogen.

Table 1: Core Compound Identifiers

Identifier	Value	Source
IUPAC Name	<b>N,5-dimethylpyridin-2-amine</b>	N/A
CAS Number	45715-13-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	122.17 g/mol	<a href="#">[1]</a>

| Canonical SMILES | CNc1ncccc1C | N/A |

The structure combines the aromaticity of the pyridine ring with the functional reactivity of a secondary amine and the electronic influence of a methyl substituent. The endocyclic nitrogen atom acts as a hydrogen bond acceptor and influences the electron density of the ring, while the exocyclic amino group provides a site for nucleophilic reactions and hydrogen bonding.

Caption: 2D structure of **N,5-dimethylpyridin-2-amine**.

## Physical Properties

The physical properties of **N,5-dimethylpyridin-2-amine** are dictated by its molecular structure, which allows for moderate polarity and intermolecular hydrogen bonding. While specific, verified experimental data for this exact isomer is limited, properties can be reliably estimated based on closely related analogs like 2-amino-5-methylpyridine.

Table 2: Physical Property Profile

Property	Value/Description	Comments
Appearance	<b>Expected to be a white to light yellow or tan solid (crystalline powder or flakes).</b>	<b>Based on analogs like 2-amino-5-methylpyridine.[3][4]</b>
Melting Point	~76-79 °C	This is the experimental value for the closely related 2-amino-5-methylpyridine.[3]
Boiling Point	~227 °C	This is the experimental value for 2-amino-5-methylpyridine. [3][5]

| Solubility | Slightly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and acetonitrile. | The pyridine nitrogen and amino group facilitate hydrogen bonding with protic solvents.[6][7] The aromatic ring provides some compatibility with less polar solvents. |

The causality behind these properties lies in the molecule's dual character. The polar N-H bond and the pyridine nitrogen enable hydrogen bonding, contributing to its solid state at room temperature and solubility in polar solvents. The aromatic ring and methyl groups add nonpolar character, limiting its solubility in water but allowing dissolution in a range of organic media.

## Chemical Properties and Reactivity Profile

The reactivity of **N,5-dimethylpyridin-2-amine** is governed by the interplay between the electron-rich amino group and the electron-deficient pyridine ring.

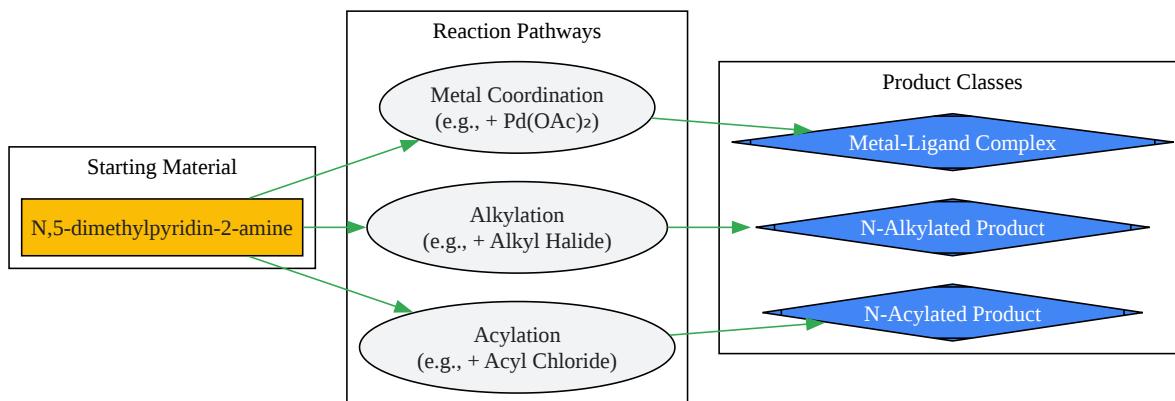
### Basicity and pKa

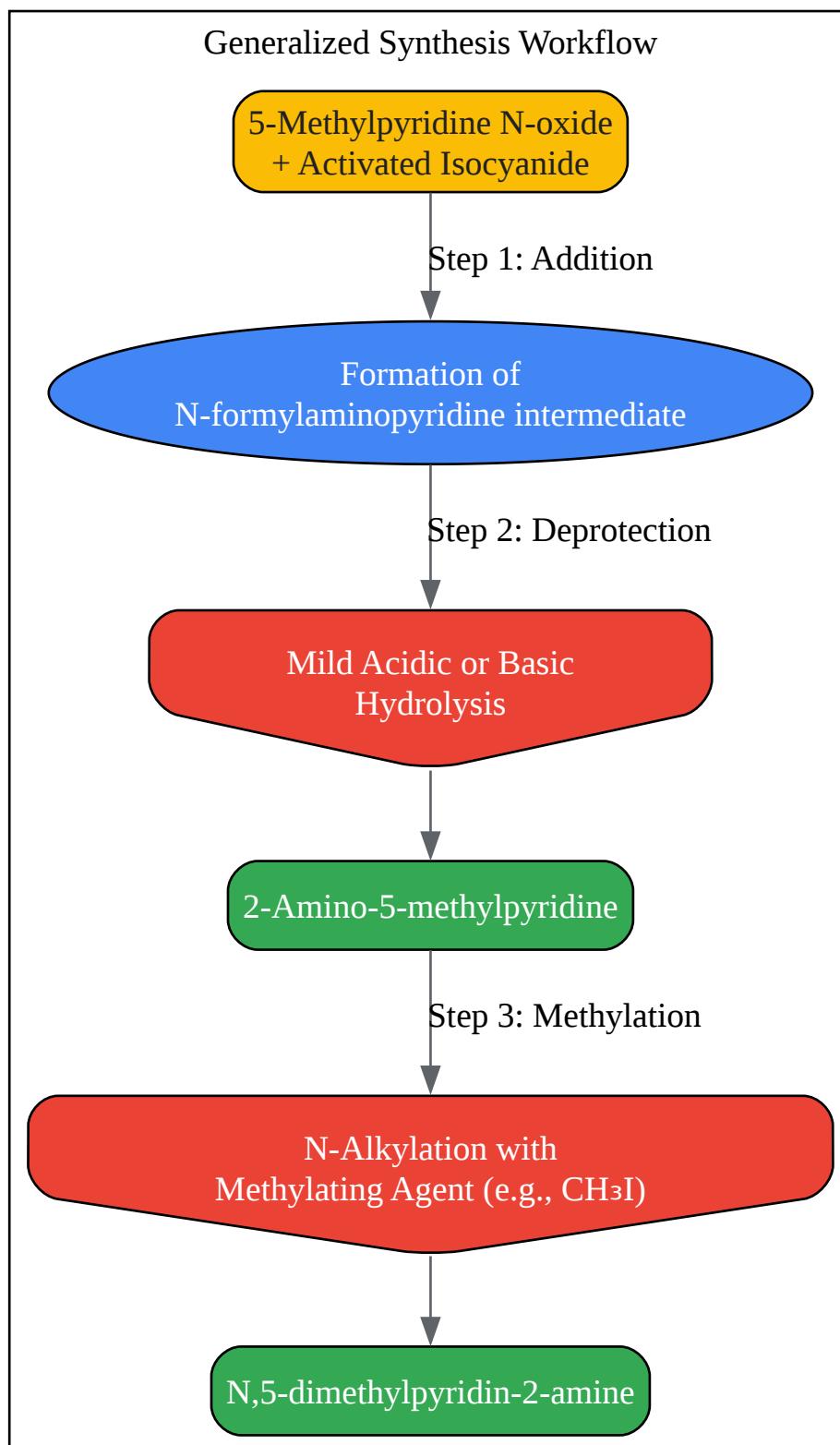
The molecule possesses two primary basic centers: the exocyclic secondary amine and the endocyclic pyridine nitrogen. The lone pair on the exocyclic nitrogen is delocalized into the aromatic system to some extent, which reduces its basicity compared to a typical aliphatic amine. The pyridine nitrogen's basicity is also modulated by the electron-donating effects of the amino and methyl groups. The predicted pKa value for similar 2-(dimethylamino)pyridines is around 7.87, positioning it as a moderate base.[6][8]

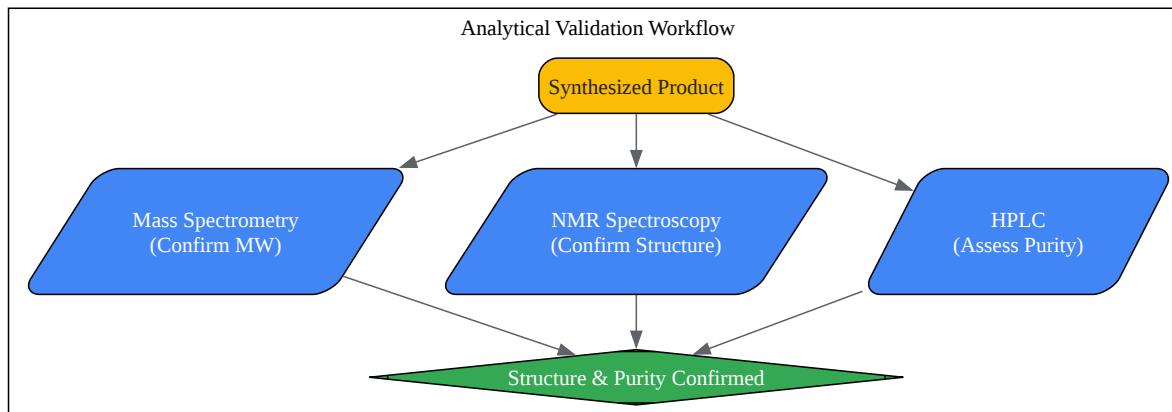
## Reactivity of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold due to its versatile reactivity.[\[9\]](#)

- Nucleophilic Substitution: The exocyclic amine is a potent nucleophile, readily participating in acylation, alkylation, and arylation reactions. This is a common strategy for elaborating the core structure in drug discovery.[\[7\]](#)
- Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the positions ortho and para to it (positions 3 and 5). However, the pyridine nitrogen is deactivating, making these reactions less facile than in anilines.
- Coordination Chemistry: The lone pairs on both nitrogen atoms allow **N,5-dimethylpyridin-2-amine** to act as a ligand, forming coordination complexes with various metal centers. This property is leveraged in the development of novel catalysts.[\[4\]](#)[\[10\]](#)







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